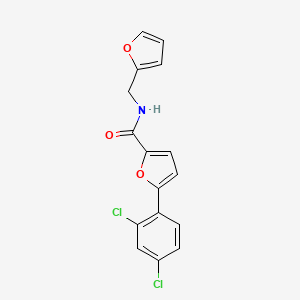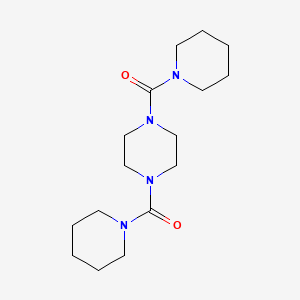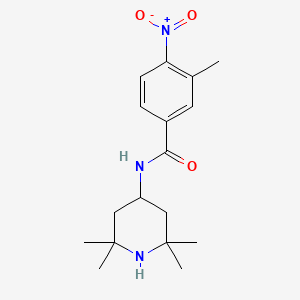![molecular formula C16H14N4O B5841846 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine, also known as MI-2, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound is known for its ability to selectively target and inhibit the activity of MALT1, a protein that plays a key role in the survival and proliferation of cancer cells. In
作用机制
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine works by binding to a specific region of MALT1, known as the caspase-like domain. This binding prevents the activation of downstream signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting MALT1 activity, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine induces apoptosis in cancer cells and reduces tumor growth.
Biochemical and physiological effects:
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been shown to selectively target cancer cells, leaving normal cells unharmed. This selectivity is due to the overexpression of MALT1 in cancer cells, making them more susceptible to the effects of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine. In addition to inducing apoptosis, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has also been shown to inhibit the migration and invasion of cancer cells, further reducing their ability to spread and metastasize.
实验室实验的优点和局限性
The synthesis of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been optimized to improve yield and purity, making it a valuable tool for cancer research. 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has also been shown to selectively target cancer cells, leaving normal cells unharmed, making it a promising candidate for cancer therapy. However, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments.
未来方向
There are many potential future directions for research on 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine. One area of interest is the development of more stable and soluble analogs of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine, which could improve its effectiveness in cancer therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine, which could help to personalize cancer treatment. Finally, research on the combination of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine with other cancer therapies, such as immunotherapy, could lead to even more effective cancer treatments.
合成方法
The synthesis of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine involves a multi-step process that begins with the reaction between 2-nitrobenzaldehyde and 4-methoxyaniline to form 2-(4-methoxyphenyl)benzimidazole. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine. The synthesis of 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been optimized to improve yield and purity, making it a valuable tool for cancer research.
科学研究应用
2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been extensively studied for its potential use in cancer therapy. Research has shown that 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine selectively inhibits the activity of MALT1, a protein that is overexpressed in many types of cancer cells. By targeting MALT1, 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. 2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-12-8-6-11(7-9-12)13-10-19-14-4-2-3-5-15(14)20(17)16(19)18-13/h2-10H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUGKFQPBIJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N(C3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)



![ethyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5841820.png)


![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5841835.png)

![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)